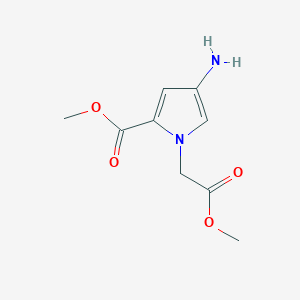

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate

Description

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by a methoxy-oxoethyl substituent at the 1-position and an amino group at the 4-position of the pyrrole ring. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science. Its structure enables diverse reactivity, making it a precursor for synthesizing bioactive molecules or functional materials.

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

methyl 4-amino-1-(2-methoxy-2-oxoethyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H12N2O4/c1-14-8(12)5-11-4-6(10)3-7(11)9(13)15-2/h3-4H,5,10H2,1-2H3 |

InChI Key |

CHWXJHLQDKZYOT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=C(C=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrrole Nitrogen with Haloesters

A common approach to prepare 1-(2-methoxy-2-oxoethyl) substituted pyrroles involves the reaction of methyl 4-amino-1H-pyrrole-2-carboxylate or its derivatives with haloacetic acid derivatives such as chloroacetic anhydride or chloroacetyl chloride.

- The alkylation is typically performed in high boiling, aprotic solvents such as toluene, xylene, or butyl acetate.

- The reaction temperature is maintained between 80 °C and 130 °C to facilitate substitution of the halogen by the pyrrole nitrogen.

- After the reaction, crystallization is induced by adding a non-polar solvent like cyclohexane or methyl cyclohexane, initially at 80-100 °C and then cooling to -5 °C to room temperature.

- The solid product is collected, washed with polar solvents such as methanol, and dried to yield the alkylated pyrrole intermediate.

Synthesis of 4-Amino Substituted Pyrroles

The amino group at the 4-position can be introduced by reduction of nitro precursors or by direct substitution on pre-functionalized pyrroles.

- For example, 2-bromo-1-(2-aminophenyl)ethan-1-one can be prepared by reduction of the corresponding nitro compound using copper powder in sulfuric acid.

- Alkylation of substituted pyrroles with bromo-ketones or bromoesters in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature or 80 °C leads to 1-aroylmethylpyrrole derivatives.

- The reaction times vary from 3 to 48 hours depending on the substrate and temperature, with yields ranging from moderate to high (see Table 1 below).

Esterification and Functional Group Transformations

- The methyl ester group at the 2-position of the pyrrole ring is commonly introduced by esterification of the corresponding carboxylic acid or by using methyl pyrrole-2-carboxylate as a starting material.

- Bromination and other substitutions on the pyrrole ring can be carried out prior to or after alkylation to achieve desired substitution patterns.

- Reduction of aldehyde or keto groups to hydroxymethyl or amino substituents is achieved by sodium borohydride or other reducing agents.

Representative Synthetic Scheme and Conditions

| Step | Reactants | Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 4-amino-1H-pyrrole-2-carboxylate + Chloroacetyl chloride | Alkylation | Toluene/Xylene/Butyl acetate | 80-130 °C | Several hours | High | Crystallization with cyclohexane |

| 2 | 2-Bromo-1-(2-aminophenyl)ethan-1-one (from nitro precursor) | Reduction with Cu powder in H2SO4 | Acidic medium | Ambient | Hours | 83% isolated | Alternative reductions unsuccessful |

| 3 | 2-Bromo-1-(2-aminophenyl)ethan-1-one + substituted pyrrole | N-alkylation with K2CO3 | DMF | r.t. or 80 °C | 3-48 h | 60-90% | Reaction time depends on substitution |

| 4 | Purification | Crystallization, washing | Methanol, cyclohexane | Various | - | - | Drying to obtain pure product |

Table 1: Conversion of 2-bromo-1-(2-aminophenyl)ethan-1-one into 1-aroylmethylpyrroles (Selected data)

| Pyrrole Substrate | Product | Substituents (R1-R4) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1H-pyrrole-2-carbaldehyde | 3a | CHO, H, H, H | 22 | 3 | 87 |

| 1H-pyrrole-2-carbaldehyde (di-substituted) | 3b | CHO, H, CHO, H | r.t. | 3 | High |

| 1H-pyrrole-2-carboxylate methyl ester | 3e | CO2Me, H, H, H | r.t. | 48 | Moderate to high |

| 4-Bromo derivative | 3f | CO2Me, H, Br, H | r.t. | 48 | 85 |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) is used extensively to confirm the structure and substitution pattern of the synthesized compounds.

- Mass spectrometry (low- and high-resolution) provides molecular weight confirmation.

- X-ray crystallography has been employed to confirm the stereochemistry and configuration of related substituted pyrroles.

- Melting points and recrystallization behavior assist in purity assessment.

Summary of Key Points

- The compound methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate is prepared primarily by alkylation of methyl 4-amino-1H-pyrrole-2-carboxylate with activated haloesters under aprotic, high-boiling solvent conditions.

- The amino substituent is introduced via reduction of nitro precursors or by direct substitution on pyrrole rings.

- Potassium carbonate in DMF is a common base/solvent system for N-alkylation reactions involving bromo-ketones or bromoesters.

- Reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity.

- Purification typically involves crystallization using non-polar solvents and washing with polar solvents like methanol.

- Analytical techniques including NMR, mass spectrometry, and X-ray crystallography validate the chemical structure and purity.

This comprehensive overview reflects a synthesis strategy grounded in well-established organic chemistry protocols, supported by multiple research articles and patents, excluding unreliable sources as requested.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and carbonyl groups can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrrole carboxylate derivatives vary significantly in properties based on substituents. Key analogs include:

- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (): Differs by replacing the methoxy-oxoethyl group with a methyl group. The hydrochloride salt enhances solubility in polar solvents.

- Ethyl 4-chloro-1H-pyrrole-2-carboxylate (): Features a chloro substituent at the 4-position instead of an amino group, altering electrophilicity and reactivity.

- (S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(aryl)methyl)-1H-pyrrole-2-carboxylate derivatives (): Bulky aryl and isoxazole substituents introduce steric effects and modulate electronic properties.

Table 1: Structural Comparison

Physical and Spectroscopic Properties

Table 2: Physical Properties

Spectroscopic Data:

- NMR: Amino groups in pyrroles typically show δ 5–6 ppm for NH protons (). The methoxy-oxoethyl group in the target compound would likely exhibit distinct carbonyl (δ 165–175 ppm in 13C NMR) and methoxy (δ 3.5–4.0 ppm in 1H NMR) signals.

- Mass Spectrometry : Analogous compounds (e.g., ) show [M+H]+ peaks consistent with molecular weights, supporting structural validation.

Biological Activity

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including research findings, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C9H12N2O4

- Molecular Weight : 212.20 g/mol

- Structure : The compound features a pyrrole ring substituted with an amino group and a methoxy-oxoethyl moiety, which contributes to its biological properties.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that pyrrole derivatives possess significant antimicrobial properties. The specific compound has shown effectiveness against certain bacterial strains, although detailed data on its spectrum of activity is still under investigation.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Initial assays indicate it may induce apoptosis in cancer cell lines, although further studies are needed to elucidate its mechanisms of action .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | C9H8BrN2O2 | Contains bromine; studied for surface-enhanced Raman spectroscopy (SERS) applications. |

| Methyl 3-isothiocyanato-1-(2-methoxy-2-oxoethyl)-4-phenyl-1H-pyrrole-2-carboxylate | C13H14N2O3S | Isothiocyanate group enhances biological activity against cancer cells. |

| Methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrrole-2-carboxylate | C11H14N2O3 | Features an additional amino propanoyl group; potential for diverse biological activities. |

Research Findings and Case Studies

Research on this compound is ongoing, with various studies focusing on its synthesis and biological evaluation:

- Synthesis Techniques : The compound is typically synthesized through multi-step organic synthesis methods, which require careful control of reaction conditions to ensure high yields and purity .

- Biological Assays : Various assays are being conducted to evaluate its efficacy against different biological targets, including antimicrobial susceptibility tests and cytotoxicity assays against cancer cell lines .

Understanding the mechanism of action for this compound involves studying its interactions with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and spectroscopy are employed to analyze how this compound binds to its targets, potentially revealing pathways for therapeutic intervention.

Q & A

Q. Basic Characterization :

Q. Advanced Crystallography :

- Single-crystal X-ray diffraction using SHELXL for refinement. Challenges include:

- Twinned crystals : Use SHELXD for structure solution and PLATON to validate symmetry .

What methodologies are used to assess the biological activity of pyrrole-2-carboxylate derivatives, and how can structure-activity relationships (SAR) be established?

Q. Basic Screening :

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinases) at 10–100 µM concentrations .

- Solubility optimization : Use DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .

Q. Advanced SAR Studies :

- Molecular docking (AutoDock, Schrödinger Suite): Predict binding modes to target proteins (e.g., EGFR kinase) .

- Functional group modulation : Replace the methoxy-oxoethyl group with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .

- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS after administering derivatives in rodent models .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Basic Reproducibility Checks :

Q. Advanced Analysis :

- Crystallographic vs. solution-state conformations : Use NMR relaxation studies to detect flexible regions (e.g., rotatable bonds in the ester group) that may alter activity .

- Meta-analysis of literature : Identify trends in substituent effects (e.g., electron-withdrawing groups reduce potency in certain cancer cell lines) .

What strategies are recommended for designing derivatives with improved pharmacological properties?

Q. Basic Derivative Design :

Q. Advanced Strategies :

- Prodrug approaches : Convert the carboxylate to an amide for enhanced blood-brain barrier penetration .

- Co-crystallization studies : Use SHELXE to analyze target-ligand interactions and guide rational modifications .

How can researchers address discrepancies in hydrogen bonding patterns observed in crystallographic studies?

Q. Basic Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.